molecular formula C11H6ClFN2O2 B12623738 2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline CAS No. 1031929-30-2

2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline

Cat. No.: B12623738
CAS No.: 1031929-30-2
M. Wt: 252.63 g/mol
InChI Key: RJQOIWQFIZDXIV-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of chloro, fluoro, and nitroethenyl groups, exhibits unique chemical properties that make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline typically involves multi-step reactions. One common method includes the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to form key intermediates

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and halogenation processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed:

    Reduction: 2-Amino-6-fluoro-3-(2-nitroethenyl)quinoline.

    Substitution: Various substituted quinoline derivatives.

    Cyclization: Polycyclic quinoline compounds.

Scientific Research Applications

2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline is unique due to the combination of chloro, fluoro, and nitroethenyl groups, which confer distinct chemical properties and biological activities

Properties

CAS No.

1031929-30-2

Molecular Formula

C11H6ClFN2O2

Molecular Weight

252.63 g/mol

IUPAC Name

2-chloro-6-fluoro-3-(2-nitroethenyl)quinoline

InChI

InChI=1S/C11H6ClFN2O2/c12-11-7(3-4-15(16)17)5-8-6-9(13)1-2-10(8)14-11/h1-6H

InChI Key

RJQOIWQFIZDXIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1F)C=C[N+](=O)[O-])Cl

Origin of Product

United States

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